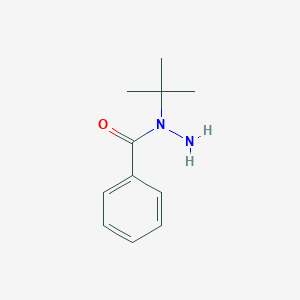![molecular formula C12H16N2O5 B2679333 N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide CAS No. 908107-48-2](/img/structure/B2679333.png)
N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), which is derived from acetic acid, and a nitrophenyl group (C6H4NO2), which is a type of aromatic compound that contains a nitro functional group (-NO2) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be characterized by the presence of an acetamide group attached to an ethyl chain, which is further connected to a dimethoxy-nitrophenyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of polar groups like nitro (-NO2) and acetamide (-CONH2) could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Molecular Docking Analysis Compounds related to N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide have been synthesized and analyzed for their anticancer properties through molecular docking studies. These compounds target specific receptors like VEGFr, suggesting their potential in cancer therapy development (Sharma et al., 2018).
Solvatochromism and Hydrogen Bond Effects Studies on similar nitrophenyl acetamides have explored their solvatochromic properties, which are affected by hydrogen bonding in solutions. These properties are crucial for understanding solvent effects on molecular structures and behaviors, highlighting the compound's relevance in chemical analysis and material science (Krivoruchka et al., 2004).
Chemoselective Acetylation in Drug Synthesis The chemoselective acetylation process, crucial for synthesizing specific drug intermediates, utilizes related compounds. This underscores the importance of this compound and its analogs in the pharmaceutical industry, especially in antimalarial drug development (Magadum & Yadav, 2018).
Optical Materials and Nonlinear Optical Properties Certain nitrophenyl acetamides have been identified as organic non-linear optical materials, showcasing their potential in developing optical devices and materials. The structural properties of these compounds, such as crystal system and molecular interactions, play a significant role in their optical behaviors (Mahalakshmi et al., 2002).
Anticancer, Anti-Inflammatory, and Analgesic Activities Research on derivatives of nitrophenyl acetamides has demonstrated their potential in treating various conditions, including cancer, inflammation, and pain. This suggests that this compound could be a valuable scaffold for developing new therapeutic agents (Rani et al., 2014).
Mécanisme D'action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be the primary targets of “N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide” or “N-(4,5-Dimethoxy-2-nitrophenethyl)acetamide”.
Mode of action
Once the compound binds to its target, it could trigger a series of biochemical reactions. For example, it might inhibit or activate the function of the target, leading to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-8(15)13-5-4-9-6-11(18-2)12(19-3)7-10(9)14(16)17/h6-7H,4-5H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNYIUIRUDLJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2679250.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2679251.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2679253.png)
![3-[4-Amino-3-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2679256.png)
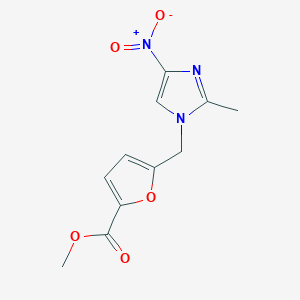
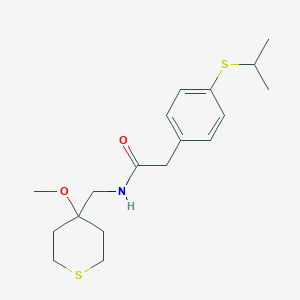
![Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2679259.png)
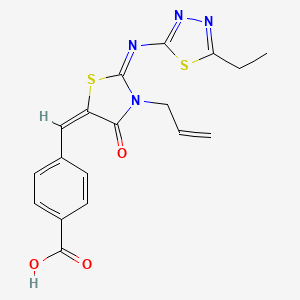
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2679265.png)
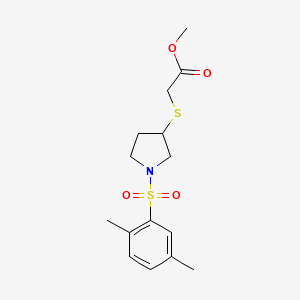
![N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2679269.png)
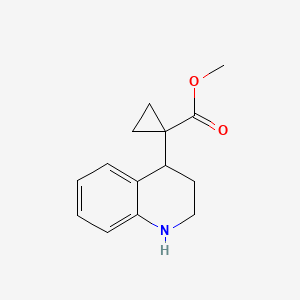
![N-[(3-chlorophenyl)methyl]-4-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2679271.png)
